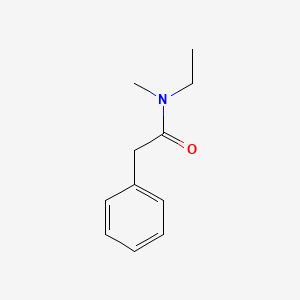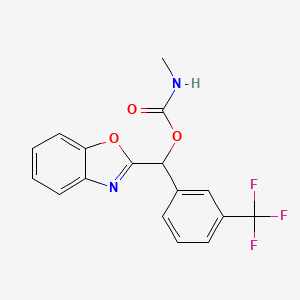
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is an organic compound characterized by the presence of two 4-chlorophenoxy groups attached to a butanenitrile backbone with an imino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile typically involves the reaction of 4-chlorophenol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by nucleophilic substitution with a nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or dichloromethane.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(4-chlorophenoxy)butanoic acid
- 2,4-Dichlorophenoxyacetic acid
- 4-Chlorophenoxyacetic acid
Uniqueness
Compared to similar compounds, 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
111795-90-5 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O2 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
2,4-bis(4-chlorophenoxy)-3-iminobutanenitrile |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-1-5-13(6-2-11)21-10-15(20)16(9-19)22-14-7-3-12(18)4-8-14/h1-8,16,20H,10H2 |
Clave InChI |
KBDFWBZUBQXCAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=N)C(C#N)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


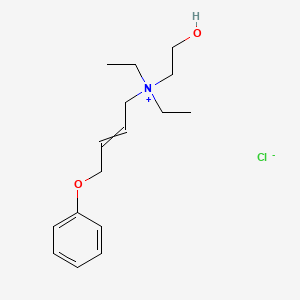
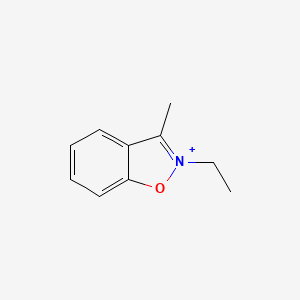
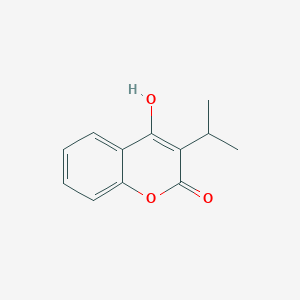
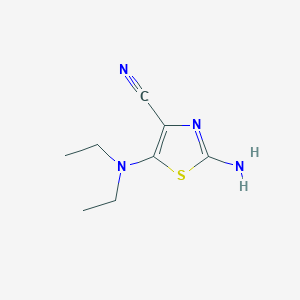


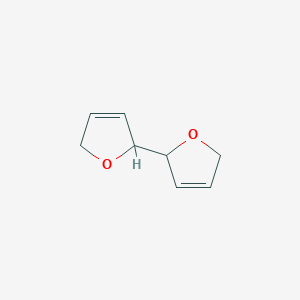
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
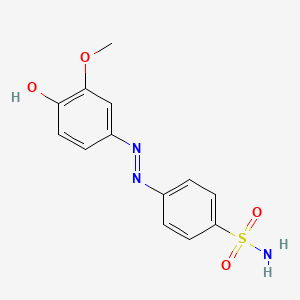
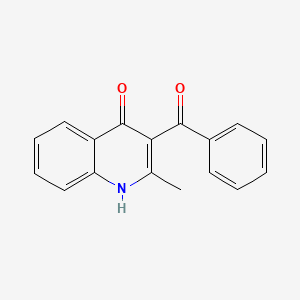
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
